molecular formula C15H14O3 B1213595 Lusianthridin CAS No. 87530-30-1

Lusianthridin

Cat. No. B1213595
CAS RN: 87530-30-1
M. Wt: 242.27 g/mol
InChI Key: RDKDIPDDUFMMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lusianthridin is a bioactive stilbenoid compound that has garnered interest for its synthesis, molecular structure, and potential biological activities. The efficient synthesis of this compound involves the Suzuki–Miyaura coupling and intramolecular nucleophilic substitution to construct its 9,10-dihydrophenanthrene core, offering a scalable route for further biological activity studies (Liao et al., 2022).

Synthesis Analysis

The scalable preparation of this compound is achieved through a 7-step synthesis process with a 13.2% overall yield, enabling the production of substantial amounts for biological evaluations. Key steps include Suzuki–Miyaura coupling and intramolecular nucleophilic substitution, highlighting the synthetic accessibility of this compound for further studies (Liao et al., 2022).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of this compound are not provided in the retrieved documents, the synthesis route suggests a complex structure involving a 9,10-dihydrophenanthrene core. This structural motif is indicative of this compound's potential for diverse chemical reactions and biological activities.

Chemical Reactions and Properties

The metabolic profiles of this compound have been investigated, revealing oxidation, demethylation, and dehydrogenation as phase I metabolic pathways, and glucuronidation and glutathione conjugation as phase II pathways. These metabolic transformations are crucial for understanding this compound's bioavailability and biological effects (Ju et al., 2020).

Physical Properties Analysis

The pharmacokinetic profile of this compound in rats reveals quick absorption into plasma, with a max concentration reached at 22.00 min post-oral administration. This information is essential for evaluating this compound's therapeutic potential and designing dosing regimens (Ju et al., 2020).

Chemical Properties Analysis

This compound exhibits antioxidant activity, as demonstrated by its protective effect against hemin-induced low-density lipoprotein oxidation. This antioxidant property suggests this compound's potential for therapeutic applications in oxidative stress-related diseases (Thant et al., 2021).

Scientific Research Applications

Metabolic Profiling and Pharmacokinetics

  • Metabolic Profiles in Liver Microsomes : Lusianthridin, isolated from Dendrobium venustum, has shown antioxidant and anti-cancer properties. Its metabolic profiles were investigated in rat liver microsomes, revealing fifteen metabolites, including phase I and II metabolites, through pathways like oxidation, demethylation, dehydrogenation, glucuronidation, and glutathione conjugation (Ju et al., 2020).
  • Pharmacokinetics in Rats : Another study focused on the pharmacokinetics of this compound in rats, identifying eighteen metabolites and exploring its major metabolic pathways. A method was established for quantitating this compound in rat plasma, revealing insights into its absorption and bioavailability (Ju et al., 2020).

Antiplatelet and Antioxidant Activities

  • Inhibitory Effects on Platelet Aggregation : A study demonstrated this compound’s ability to inhibit platelet aggregation induced by various agents. Molecular docking suggested its binding potential with cyclooxygenase enzymes, revealing its mechanisms in antiplatelet effects (Swe et al., 2021).
  • Protective Effect Against LDL Oxidation : this compound has also shown a protective effect against hemin-induced low-density lipoprotein oxidation, suggesting its potential in preventing atherosclerosis in thalassemia patients (Thant et al., 2021).

Cancer Research

  • Targeting Lung Cancer Stem Cells : this compound has been reported to suppress cancer stem cells (CSCs) in lung cancer. It targets the Src-STAT3-c-Myc pathways, which are crucial in cancer progression and resistance, indicating its potential as a therapeutic agent for lung cancer (Bhummaphan et al., 2019).

Chemical Synthesis

  • Scalable Preparation of this compound : A practical and scalable method for preparing this compound has been developed. This synthesis involved Suzuki‒Miyaura coupling and intramolecular nucleophilic substitution, providing a pathway for further biological study of this compound (Liao et al., 2022).

Enzyme Inhibition and Biological Activities

  • α-Glucosidase Inhibitory Activity : this compound demonstrated significant inhibitory activity against α-glucosidase, suggesting its potential in managing diabetes (Sarakulwattana et al., 2018).
  • Antibacterial and Anti-Haemolytic Properties : Isolated phenanthrenes, including this compound, from Arundina graminifolia showed antibacterial and anti-haemolytic activities, hinting at its potential in treating bacterial infections and protecting against erythrocyte damage (XueMeng et al., 2018).

In Vitro Cytotoxicity and Migration Inhibition

  • Cytotoxic and Antimigratory Activities : this compound was found to exhibit cytotoxicity against human lung cancer cell lines and showed antimigratory properties at non-toxic concentrations, indicating its potential in cancer treatment (Klongkumnuankarn et al., 2015).

Mechanism of Action

Target of Action

Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, primarily targets the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets by binding to the entrance site of the COX-1 enzyme and probably the active region of the COX-2 enzyme . This binding inhibits the enzymatic activities of both COX-1 and COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathways affected by this compound are the arachidonic acid-thromboxane and adenylate cyclase pathways . By inhibiting the COX enzymes, this compound reduces the conversion of arachidonic acid to thromboxane, a potent vasoconstrictor and platelet aggregator. Additionally, this compound significantly inhibits ADP-induced suppression of cAMP formation in platelets , which plays a crucial role in platelet function and blood clotting.

Pharmacokinetics

The elimination half-life of this compound from plasma is approximately 83.05-104.47 minutes . The oral absolute bioavailability was calculated as 30.93% .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . Specifically, this compound inhibits arachidonic acid, collagen, and adenosine diphosphate (ADP)-stimulated platelet aggregation . This antiplatelet effect could potentially be beneficial in conditions where platelet aggregation plays a detrimental role, such as in cardiovascular diseases.

Safety and Hazards

While specific safety and hazard information for Lusianthridin is not available, it’s important to handle it with care, using appropriate personal protective equipment .

Future Directions

The future directions of Lusianthridin research could involve further investigation into its metabolic profiles and pharmacokinetics in vivo . Additionally, more research could be conducted to explore its antiplatelet effects and its potential mechanisms of action .

properties

IUPAC Name

7-methoxy-9,10-dihydrophenanthrene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDIPDDUFMMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331917
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87530-30-1
Record name Lusianthridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87530-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lusianthridin
Reactant of Route 2
Lusianthridin
Reactant of Route 3
Lusianthridin
Reactant of Route 4
Lusianthridin
Reactant of Route 5
Lusianthridin
Reactant of Route 6
Lusianthridin

Q & A

Q1: How does Lusianthridin exert its antiplatelet activity?

A1: this compound inhibits platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (ADP). [, ] This effect is achieved through two primary pathways:

  • Arachidonic acid-thromboxane pathway: this compound inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes. [, ] These enzymes are responsible for converting arachidonic acid into thromboxane A2, a potent platelet aggregator.
  • ADP-adenylate cyclase pathway: this compound inhibits ADP-induced suppression of cyclic adenosine monophosphate (cAMP) formation in platelets. [] Increased cAMP levels inhibit platelet aggregation.

Q2: Does this compound show selectivity towards COX-1 or COX-2?

A2: While this compound inhibits both COX-1 and COX-2, it exhibits greater potency against COX-2. [] This selectivity could be advantageous in minimizing potential gastrointestinal side effects associated with COX-1 inhibition.

Q3: What is the significance of this compound's ability to increase cAMP levels in platelets?

A3: Increased cAMP levels within platelets act as a potent inhibitor of platelet activation and aggregation. [] By preventing the ADP-induced suppression of cAMP, this compound reinforces this inhibitory pathway.

Q4: Besides antiplatelet activity, what other therapeutic potential does this compound possess?

A4: this compound exhibits promising effects against osteoarthritis, potentially by suppressing inflammatory pathways and matrix metalloproteinases (MMPs). [] It also shows antioxidant activity, protecting low-density lipoprotein (LDL) from oxidation induced by hemin. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q6: What spectroscopic data are available for this compound?

A6: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, IR, MS, 1H NMR, and 13C NMR. [, , ]

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking studies have been performed to understand the interactions of this compound with its target proteins. [] These studies revealed that this compound binds to the entrance site of COX-1 and potentially to the active region of COX-2. []

Q8: What in vitro models have been used to study the activity of this compound?

A9: Turbidometric aggregometry has been widely employed to evaluate this compound's antiplatelet activity in vitro using human platelets. [, ] Other in vitro studies have used RAW 264.7 macrophage cells to investigate its effects on LDL oxidation and foam cell formation. [, ]

Q9: Has this compound's efficacy been demonstrated in any animal models?

A10: Yes, this compound has shown promising results in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. [] It significantly reduced cartilage degradation markers and inflammatory cytokines in this model. Additionally, it demonstrated protective effects in a streptozotocin-induced gestational diabetes mellitus rat model. []

Q10: Have any clinical trials been conducted with this compound?

A10: The provided research does not mention any completed or ongoing clinical trials involving this compound. Clinical research is necessary to evaluate its safety and efficacy in humans.

Q11: What is the origin of this compound?

A12: this compound was first isolated from the orchid species Lusia indivisa. [] Since its discovery, it has been found in other orchid species, including Dendrobium venustum. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.